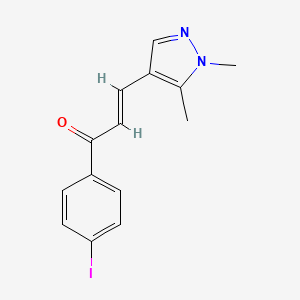![molecular formula C9H13N3O4 B2862939 1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid CAS No. 2091871-99-5](/img/structure/B2862939.png)
1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 2091871-99-5 . It has a molecular weight of 227.22 . The IUPAC name for this compound is 1-((3R,4S)-4-ethoxytetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O4/c1-2-16-8-5-15-4-7(8)12-3-6(9(13)14)10-11-12/h3,7-8H,2,4-5H2,1H3,(H,13,14)/t7-,8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Scientific Research Applications
Triazole-Based Scaffolds for Peptidomimetics
The compound serves as a foundational element for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for developing peptidomimetics or biologically active compounds based on the triazole scaffold. This synthesis strategy, utilizing ruthenium-catalyzed cycloaddition, enables the creation of triazole-containing dipeptides and inhibitors, such as those acting against HSP90, demonstrating significant biological activity (Ferrini et al., 2015).
Supramolecular and Coordination Chemistry
1,2,3-Triazoles, derivatives of the discussed compound, exhibit unique supramolecular interactions due to their highly polarized carbon atom, enabling complexation of anions through hydrogen and halogen bonding. These interactions pave the way for applications in supramolecular and coordination chemistry, including ion-pair recognition and the formation of bimetallic complexes, significantly extending beyond the scope of click chemistry (Schulze & Schubert, 2014).
Synthesis of Biologically Active Triazole Derivatives
The core motif of 1,2,4-triazoles, closely related to the compound , plays a critical role in the design of clinical drugs with varied biological activities. This underlines the versatility of triazole derivatives in pharmacology, contributing to the development of treatments for migraines, viral infections, cancer, and more, showcasing the compound's importance in medicinal chemistry (Prasad et al., 2021).
Antioxidant and Antimicrobial Activities
Triazole derivatives synthesized from carboxylic acids, amidines, and hydrazines exhibit significant antioxidant and antimicrobial activities. This highlights the compound's role in creating new therapeutic agents with potential applications in treating oxidative stress-related diseases and infections (DA Cunha Lima et al., 2021).
Corrosion Inhibition
Research also extends into materials science, where triazole derivatives demonstrate effectiveness as corrosion inhibitors for metals in acidic media. This application is crucial for extending the lifespan of metal components in various industries, illustrating the compound's utility beyond biomedical applications (Li et al., 2007).
properties
IUPAC Name |
1-[(3R,4S)-4-ethoxyoxolan-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-2-16-8-5-15-4-7(8)12-3-6(9(13)14)10-11-12/h3,7-8H,2,4-5H2,1H3,(H,13,14)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBIKHABSTZFJN-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862858.png)


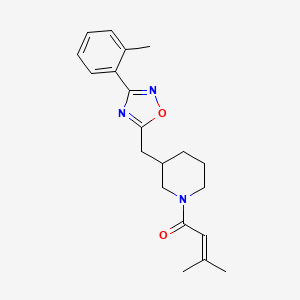
![4-[(3-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2862865.png)
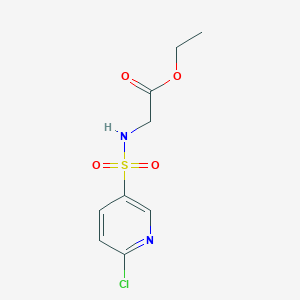

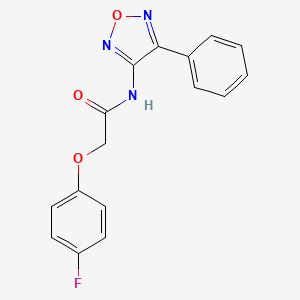
![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)
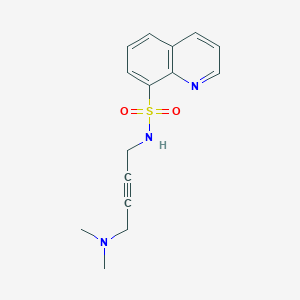
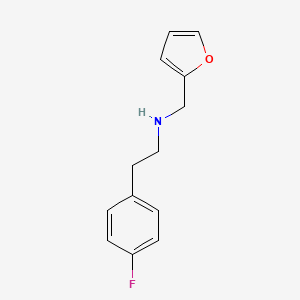
![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)

